molecular formula C10H14ClN3 B2427982 1-(5-Chloropyridin-2-yl)-1,4-diazepane CAS No. 502133-62-2

1-(5-Chloropyridin-2-yl)-1,4-diazepane

Cat. No. B2427982
CAS RN: 502133-62-2
M. Wt: 211.69
InChI Key: QROUAUKPBGCWPX-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-1,4-diazepane is a chemical compound with a molecular weight of 170.64 . It is also known as 1-(5-chloropyridin-2-yl)ethylamine . This compound is a part of the pyridine family, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Scientific Research Applications

Catalytic Applications

  • Nickel(II) Complexes for Alkane Hydroxylation: A study by Sankaralingam et al. (2017) discusses Nickel(II) complexes with ligands including 1,4-diazepane derivatives. These complexes have shown potential in catalyzing the oxidation of cyclohexane, highlighting the role of ligand donor atom type and diazacyclo backbone in conferring novel coordination geometries on Nickel(II) (Sankaralingam, Vadivelu, & Palaniandavar, 2017).

Chemical Structure and Properties

  • Structural Studies of Iron(II) Complexes: Research by Schmidt et al. (2013) on Iron(II) complexes with 1,4-diazepane core, including 6-methyl-6-(pyridin-2-yl)-1,4-bis[(pyridin-2-yl)methyl]-1,4-diazepane, provides insights into their coordination geometry and magnetic properties. These studies are essential for understanding the behavior of these complexes in various chemical processes (Schmidt et al., 2013).

Synthetic Methods and Derivatives

  • Synthesis of Diazepane Derivatives: Wlodarczyk et al. (2007) describe an efficient access to 1,4-diazepane derivatives via microwave-assisted synthesis. These methods are crucial for the development of new compounds with potential applications in various fields of chemistry and pharmacology (Wlodarczyk et al., 2007).

Environmental and Green Chemistry

  • CO2 Fixation by Nickel(II) Complexes: Muthuramalingam et al. (2021) report on the use of Nickel(II) complexes with diazepane-based ligands for the activation and conversion of atmospheric CO2 into value-added products. This represents a significant advancement in the field of green chemistry, focusing on CO2 reduction strategies (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).

Molecular Structure Analysis

  • X-Ray Crystal Structure Studies: Research by Toze et al. (2011) on the molecular structure of certain diazepane derivatives provides crucial information about their crystalline forms and intermolecular interactions. Such studies are fundamental for understanding the physical and chemical properties of these compounds (Toze et al., 2011).

properties

IUPAC Name

1-(5-chloropyridin-2-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROUAUKPBGCWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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